7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
CAS No.:
Cat. No.: VC15994075
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClN3O |
|---|---|
| Molecular Weight | 169.57 g/mol |
| IUPAC Name | 7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
| Standard InChI Key | XJKWPCWIBOQCGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C=N1)Cl)NNC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Substituent Configuration
The core structure of 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol consists of a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:
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A chlorine atom at position 7 of the pyridine ring.
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A hydroxyl group at position 3 of the pyrazole ring.
The molecular formula is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol (calculated from PubChem data for analogous structures ). The IUPAC name derives from the fusion pattern ([4,3-c]) and substituent positions, distinguishing it from isomeric forms such as pyrazolo[3,4-b]pyridines .
Table 1: Comparative Structural Data for Pyrazolo[4,3-c]pyridine Derivatives
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~1.2 (estimated via PubChem tools ) |
| pKa (Hydroxyl Group) | ~9.5–10.5 (similar to phenolic OH) |
| Melting Point | Not empirically determined |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ (O-H stretch) and 750 cm⁻¹ (C-Cl stretch).
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NMR:
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